molecular formula C7H8N2O4S B13583645 3-Methyl-5-nitrobenzenesulfonamide

3-Methyl-5-nitrobenzenesulfonamide

Cat. No.: B13583645
M. Wt: 216.22 g/mol
InChI Key: RKRRHINGYUIFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

The synthesis of 3-Methyl-5-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the sulfonation of paranitrotoluene using chlorosulfonic acid to produce 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to a hydrogenation addition reaction in the presence of a catalyst, ammonia water, and an organic solvent under high temperature and pressure conditions to yield this compound .

Chemical Reactions Analysis

3-Methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors in the body.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for the growth and replication of bacteria .

Comparison with Similar Compounds

3-Methyl-5-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

    4-Nitrobenzenesulfonamide: Similar in structure but with the nitro group in the para position.

    N-Methyl-4-nitrobenzenesulfonamide: Similar but with a methyl group attached to the nitrogen atom of the sulfonamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other sulfonamides .

Properties

IUPAC Name

3-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRRHINGYUIFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.